4-Hydroxy-5-nitronicotinic acid
Overview
Description
4-Hydroxy-5-nitronicotinic acid is a heterocyclic compound with the molecular formula C6H4N2O5. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group at the 4-position and a nitro group at the 5-position on the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-5-nitronicotinic acid can be synthesized through various chemical reactions. One common method involves the nitration of 6-hydroxynicotinic acid using fuming nitric acid at elevated temperatures. The reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve high efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Amino derivatives.
Substitution: Esters or ethers depending on the substituent introduced
Scientific Research Applications
4-Hydroxy-5-nitronicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. For example, the nitro group can participate in redox reactions, influencing the activity of redox-sensitive enzymes. Additionally, the hydroxyl group can form hydrogen bonds with target proteins, affecting their function and stability .
Comparison with Similar Compounds
6-Hydroxy-5-nitropyridine-3-carboxylic acid: Similar in structure but differs in the position of the hydroxyl and nitro groups.
5-Nitronicotinamides: Compounds with similar nitro groups but different substituents on the nicotinic acid ring.
Uniqueness: 4-Hydroxy-5-nitronicotinic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical pathways .
Properties
IUPAC Name |
5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJYTSVHYIMQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621585 | |
Record name | 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911461-03-5 | |
Record name | 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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